molecular formula C24H20N4O4S B3309264 2-(3-ethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 941924-05-6

2-(3-ethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B3309264
CAS No.: 941924-05-6
M. Wt: 460.5 g/mol
InChI Key: UYZMIODJTXCRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule combining a benzothiadiazine scaffold with a pyrido[1,2-a]pyrimidin-4-one moiety. The benzothiadiazine core (1λ⁶,2,4-benzothiadiazine-1,1,3-trione) is sulfonamide-derived, featuring a sulfur atom in a hypervalent state (λ⁶), which contributes to its unique electronic and steric properties . The pyrido[1,2-a]pyrimidin-4-one group, linked via a methyl bridge at position 4, introduces a planar, conjugated system that may facilitate interactions with biological targets such as kinases or proteases .

Properties

IUPAC Name

2-(3-ethylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-2-17-8-7-9-19(14-17)28-24(30)27(20-10-3-4-11-21(20)33(28,31)32)16-18-15-23(29)26-13-6-5-12-22(26)25-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMIODJTXCRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-ethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (also referred to as compound 1) is a complex heterocyclic compound with a molecular formula of C24H20N4O4S and a molecular weight of 460.5 g/mol. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The structure of compound 1 features multiple functional groups that contribute to its biological activity. The presence of a pyrido[1,2-a]pyrimidine moiety suggests potential interactions with various biological targets. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
Purity≥95%
IUPAC Name2-(3-ethylphenyl)-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one

The mechanism by which compound 1 exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in various cellular pathways. The pyrido[1,2-a]pyrimidine structure is known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation . This inhibition can lead to antiproliferative effects in cancer cells.

Anticancer Potential

Research has indicated that compounds containing pyrido[1,2-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that similar pyrido[1,2-a]pyrimidines inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A derivative of pyrido[1,2-a]pyrimidine was shown to significantly reduce tumor size in xenograft models when administered at specific doses.

Antimicrobial Activity

Compounds structurally related to compound 1 have also been evaluated for their antimicrobial properties:

  • In vitro assays revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial:

  • Preliminary toxicity studies indicated that compounds similar to compound 1 could exhibit cytotoxic effects at high concentrations.
  • Safety assessments are necessary to determine the therapeutic index before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Bioactivity/Applications Synthesis Methods
Pyrido[1,2-a]pyrimidin-4-ones (e.g., 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ) Piperazine or diazepane substituents at position 7; methoxy groups on phenyl rings. Anticancer, kinase inhibition. Pd-catalyzed cross-coupling; regioselective substitution on pyrido-pyrimidine core.
Benzothiadiazine Derivatives (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ) Oxazinone or oxadiazole substituents; absence of hypervalent sulfur. Antimicrobial, anti-inflammatory. Cs₂CO₃-mediated nucleophilic substitution; IR/NMR for structural validation.
Triazolopyridines (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ) Triazole-pyridine fusion; benzyloxy/methoxy groups. Antibacterial, chemosensors. Oxidative ring closure with NaOCl; green chemistry approaches.

Functional and Pharmacological Comparisons

Target Selectivity: The pyrido[1,2-a]pyrimidin-4-one moiety in the target compound is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), where the planar heterocycle interacts with ATP-binding pockets . In contrast, triazolopyridines exhibit broader bioactivity (e.g., antibacterial) due to their smaller size and higher solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including Suzuki-Miyaura coupling for the pyrido-pyrimidine fragment and sulfonylation for the benzothiadiazine core. This contrasts with triazolopyridines, which are synthesized via one-pot oxidative cyclization . Yields for hypervalent sulfur-containing compounds (e.g., benzothiadiazines) are typically lower (28–60%) compared to pyrido-pyrimidinones (70–85%) due to steric challenges .

Bioactivity Profiling: Compounds with fused pyrido-pyrimidine systems (e.g., 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate ) show enhanced cytotoxicity (IC₅₀ = 0.1–5 µM in cancer cell lines) but higher toxicity (LD₅₀ < 50 mg/kg in rodents). The target compound’s benzothiadiazine group may mitigate toxicity by improving metabolic stability .

Research Findings and Data

Physicochemical Properties (Hypothetical Projections)

Property Target Compound Pyrido-Pyrimidinone Analogues Benzothiadiazine Analogues
Molecular Weight ~550 g/mol 450–500 g/mol 400–450 g/mol
LogP 3.2 2.5–3.0 1.8–2.5
Hydrogen Bond Acceptors 8 6–7 5–6
Aqueous Solubility (µg/mL) <10 20–50 50–100

Key Challenges and Opportunities

  • Metabolic Stability : The hypervalent sulfur in benzothiadiazines may undergo glutathione conjugation, limiting oral bioavailability .
  • Structural Optimization : Substituting the 3-ethylphenyl group with halogenated aryl groups (e.g., 3-fluorophenyl ) could enhance target binding without compromising solubility.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with functionalization of the pyrido[1,2-a]pyrimidinone core. Key steps include:

  • Coupling Reactions : Alkylation or thioether formation to attach the benzothiadiazine moiety .
  • Solvent Selection : Polar aprotic solvents like DMSO or acetonitrile are preferred for intermediate steps to stabilize reactive species .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) are used to accelerate cyclization and coupling reactions .
  • Purity Control : Monitor reactions via TLC (silica gel, dichloromethane-based eluents) and purify intermediates via column chromatography .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Spectroscopic Analysis :
    • 1H/13C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm) to confirm regiochemistry .
    • HRMS : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve 3D conformation, particularly for the benzothiadiazine and pyrido[1,2-a]pyrimidinone fused systems .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) or proteases using fluorometric/colorimetric assays .
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Solubility : Determine logP values using shake-flask methods to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications : Substitute the 3-ethylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
  • Side Chain Variations : Replace the pyrido[1,2-a]pyrimidinone methyl group with bulkier substituents (e.g., benzyl, cyclohexyl) to enhance steric hindrance and selectivity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
  • Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) to identify rapid degradation pathways .
  • Structural Analogs : Compare pharmacokinetics of derivatives with improved logD (e.g., 1.5–3.0) and plasma protein binding (<90%) .

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map unintended targets .
  • QSAR Modeling : Train models on datasets of benzothiadiazine derivatives to predict toxicity (e.g., hERG inhibition) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to enhance heat dissipation .
  • Catalyst Recycling : Immobilize catalysts on silica or polymer supports to reduce waste .
  • DoE (Design of Experiments) : Optimize temperature, solvent ratios, and stoichiometry via response surface methodology .

Methodological Notes

  • Data Reproducibility : Archive NMR (Bruker TopSpin), HRMS (Agilent QTOF), and crystallography (CIF files) in supplementary materials .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., OECD 423 for acute toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-ethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Reactant of Route 2
2-(3-ethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.